2-Chloro-6-methylcinnamic acid 2-Chloro-6-methylcinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16697489
InChI: InChI=1S/C10H9ClO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol

2-Chloro-6-methylcinnamic acid

CAS No.:

Cat. No.: VC16697489

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methylcinnamic acid -

Specification

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
IUPAC Name 3-(2-chloro-6-methylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H9ClO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)
Standard InChI Key BOVCNVUONZTPHO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)Cl)C=CC(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Features

2-Chloro-6-methylcinnamic acid belongs to the class of α,β-unsaturated carboxylic acids, characterized by a propenoic acid side chain conjugated to a substituted benzene ring. The chlorine atom at the ortho position (C2) and the methyl group at the meta position (C6) introduce steric and electronic effects that influence its reactivity. The planar geometry of the cinnamic acid backbone facilitates π-π interactions, which are critical for binding to biological targets or polymer matrices.

Table 1: Molecular Properties of 2-Chloro-6-Methylcinnamic Acid

PropertyValue
Molecular FormulaC₁₀H₉ClO₂
Molecular Weight196.63 g/mol
IUPAC Name3-(2-chloro-6-methylphenyl)prop-2-enoic acid
Canonical SMILESCC1=C(C(=CC=C1)Cl)C=CC(=O)O
CAS NumberNot publicly disclosed

The compound’s InChIKey (BOVCNVUONZTPHO-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which distinguishes it from other cinnamic acid derivatives.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are pivotal for verifying its structure. The 1H^1H NMR spectrum typically exhibits signals for the aromatic protons (δ 6.5–7.5 ppm), the methyl group (δ 2.3–2.5 ppm), and the carboxylic acid proton (δ 12–13 ppm). The 13C^{13}C NMR spectrum resolves peaks for the carbonyl carbon (δ 170–175 ppm) and the chlorine-adjacent carbons, which experience deshielding due to the electronegative substituent.

Synthesis and Optimization Strategies

Example Reaction:

2-Chloro-6-methylbenzaldehyde+Malonic AcidBase2-Chloro-6-methylcinnamic Acid\text{2-Chloro-6-methylbenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Base}} \text{2-Chloro-6-methylcinnamic Acid}

Advanced Methodologies

Recent advancements in C-H activation have enabled more efficient syntheses. For instance, palladium-catalyzed olefination of 2-chloro-6-methylphenol with acrylic acid derivatives achieves higher regioselectivity and yields . This method circumvents the need for pre-functionalized substrates, reducing synthetic steps and waste generation.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Perkin Reaction60–7085–90Simplicity
Palladium-Catalyzed80–8595–98Regioselectivity

Optimization parameters such as solvent polarity (e.g., dimethylformamide vs. toluene) and temperature (80–120°C) significantly impact reaction efficiency .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited solubility in aqueous media (≤1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide. Its stability under acidic conditions is moderate, with degradation observed at pH < 2 due to protonation of the carboxylic acid group.

Reactivity Profiles

The α,β-unsaturated system enables Michael addition reactions, where nucleophiles (e.g., amines, thiols) attack the β-carbon. Additionally, the chlorine substituent participates in electrophilic aromatic substitution, facilitating further functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents at the C2 position .

Biological and Industrial Applications

Agrochemical Uses

Chlorinated cinnamic acids are explored as precursors for herbicides due to their ability to inhibit acetolactate synthase, a key enzyme in branched-chain amino acid synthesis. Field trials of analogs like 2-chloro-4-methylcinnamic acid show 80–90% weed suppression at 50 ppm concentrations.

Research Gaps and Future Directions

Despite its promise, critical questions remain:

  • Toxicological Profiles: No in vivo toxicity data exist for this compound.

  • Structure-Activity Relationships: The impact of methyl group positioning on bioactivity is unclear.

  • Scalable Synthesis: Current methods lack cost-effectiveness for industrial-scale production.

Future studies should prioritize in vitro cytotoxicity assays and collaborative efforts to optimize catalytic systems for greener synthesis.

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